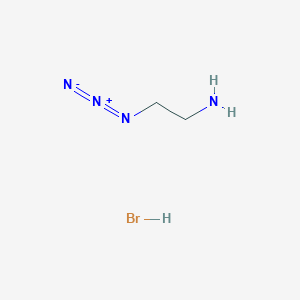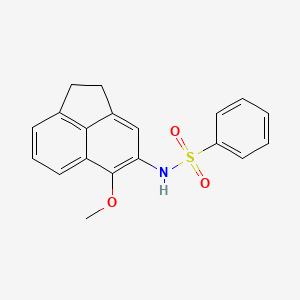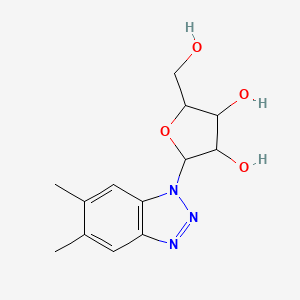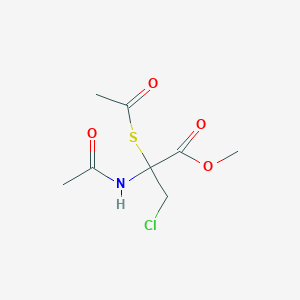
Methyl N-acetyl-2-(acetylsulfanyl)-3-chloroalaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-acetamido-2-acetylsulfanyl-3-chloro-propanoate is an organic compound with a complex structure that includes functional groups such as an ester, amide, and thioether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-acetamido-2-acetylsulfanyl-3-chloro-propanoate typically involves multiple steps. One common method includes the reaction of 3-chloro-2-hydroxypropanoic acid with acetic anhydride to form the acetylated intermediate. This intermediate is then reacted with thioacetic acid to introduce the thioether group, followed by the addition of methylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-acetamido-2-acetylsulfanyl-3-chloro-propanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted derivatives.
Applications De Recherche Scientifique
Methyl 2-acetamido-2-acetylsulfanyl-3-chloro-propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-acetamido-2-acetylsulfanyl-3-chloro-propanoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-acetamido-2-acetylsulfanyl-3-bromo-propanoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 2-acetamido-2-acetylsulfanyl-3-iodo-propanoate: Similar structure but with an iodine atom instead of chlorine.
Methyl 2-acetamido-2-acetylsulfanyl-3-fluoro-propanoate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Methyl 2-acetamido-2-acetylsulfanyl-3-chloro-propanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry.
Propriétés
Numéro CAS |
58178-01-1 |
|---|---|
Formule moléculaire |
C8H12ClNO4S |
Poids moléculaire |
253.70 g/mol |
Nom IUPAC |
methyl 2-acetamido-2-acetylsulfanyl-3-chloropropanoate |
InChI |
InChI=1S/C8H12ClNO4S/c1-5(11)10-8(4-9,7(13)14-3)15-6(2)12/h4H2,1-3H3,(H,10,11) |
Clé InChI |
AJUDHPVJFUCOHK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CCl)(C(=O)OC)SC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



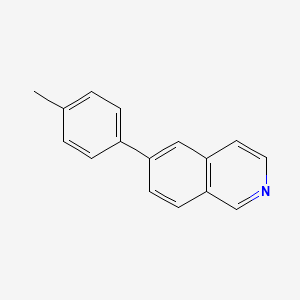
![4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene](/img/structure/B14007229.png)
![2-(3-Azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole](/img/structure/B14007234.png)
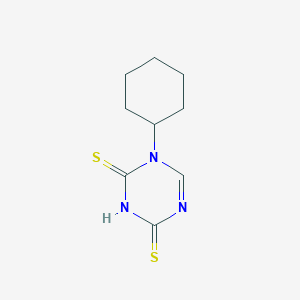
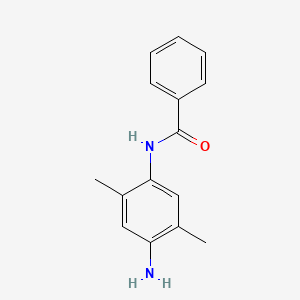
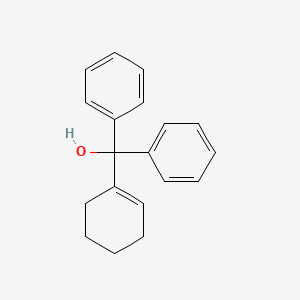
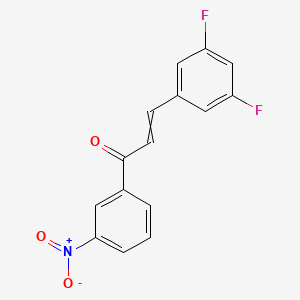
![Ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B14007258.png)

